molecular formula C19H29N3O2 B8162257 (R)-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate

(R)-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B8162257
M. Wt: 331.5 g/mol
InChI Key: YAPWOHZYMASSDM-GOSISDBHSA-N
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Description

®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the protection of the piperidine nitrogen, followed by alkylation with a benzyl halide

Industrial Production Methods

Industrial production methods for this compound often employ continuous flow chemistry techniques to enhance reaction efficiency and yield. Flow microreactor systems are particularly advantageous for the direct introduction of functional groups, allowing for more sustainable and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with specific receptors or enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, ®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and other medical conditions.

Industry

In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of ®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-benzyl 4-((3-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

benzyl 4-[[(3R)-3-aminopiperidin-1-yl]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c20-18-7-4-10-21(14-18)13-16-8-11-22(12-9-16)19(23)24-15-17-5-2-1-3-6-17/h1-3,5-6,16,18H,4,7-15,20H2/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPWOHZYMASSDM-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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